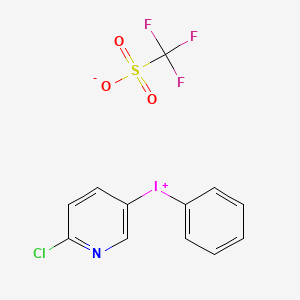
CID 50932579
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium telluride (In2Te3) is an inorganic compound composed of indium and tellurium. It is a black solid that exhibits properties of both metals and salts, making it an intermetallic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through various methods. One conventional route involves heating indium and tellurium elements in a sealed tube: [ 3Te + 2In \rightarrow In2Te3 ] Another method is the solvothermal approach, which involves reacting indium nitrate (In(NO3)3) and sodium tellurite (Na2TeO3) in a mixed solvent of ethylenediamine and ethylene glycol at 200°C for 24 hours .
Industrial Production Methods: Industrial production of indium telluride typically involves the direct fusion of stoichiometric mixtures of indium and tellurium. This method is preferred for obtaining larger single crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Indium telluride undergoes various chemical reactions, including:
Oxidation: Reacts with strong acids to produce hydrogen telluride.
Reduction: Can be reduced to elemental indium and tellurium under specific conditions.
Substitution: Can participate in substitution reactions with other chalcogenides.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) can be employed.
Substitution: Other chalcogenides like selenium (Se) can be used in substitution reactions.
Major Products:
Oxidation: Hydrogen telluride (H2Te).
Reduction: Elemental indium (In) and tellurium (Te).
Substitution: Indium selenide (In2Se3) when selenium is used.
Wissenschaftliche Forschungsanwendungen
Indium telluride has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other semiconductor materials.
Medicine: Investigated for use in medical imaging and diagnostic devices.
Industry: Utilized in the production of thermoelectric devices, photovoltaic cells, and electronic components
Wirkmechanismus
Indium telluride exerts its effects primarily through its semiconductor properties. It has a narrow bandgap, which allows it to efficiently convert thermal energy into electrical energy and vice versa. The molecular targets and pathways involved include the conduction and valence bands of the semiconductor material, which facilitate the movement of electrons and holes .
Vergleich Mit ähnlichen Verbindungen
- Indium selenide (In2Se3)
- Cadmium telluride (CdTe)
- Gallium telluride (Ga2Te3)
Comparison: Indium telluride is unique due to its combination of metal-like and salt-like properties, making it an effective semiconductor. Compared to indium selenide, indium telluride has a smaller bandgap, which enhances its thermoelectric efficiency. Cadmium telluride, on the other hand, is more commonly used in photovoltaic applications due to its stability and efficiency .
Indium telluride stands out for its potential in advanced technological applications, particularly in the fields of thermoelectrics and photovoltaics.
Eigenschaften
Molekularformel |
In2Te3 |
|---|---|
Molekulargewicht |
612.4 g/mol |
InChI |
InChI=1S/2In.3Te |
InChI-Schlüssel |
TWZRXWXUSGBTAD-UHFFFAOYSA-N |
Kanonische SMILES |
[In]=[Te].[In]=[Te].[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)





![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)


![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
